molecular formula C20H21FN4O3 B5521413 N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide

N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide

Cat. No.: B5521413
M. Wt: 384.4 g/mol
InChI Key: QCILUXRWWUCUFC-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15976871 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

This compound has been instrumental in the development of selective radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). Research involving similar structures, such as the DPA-714 radioligand, highlights the compound's utility in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Antiproliferative Activity Against Cancer

The compound is part of research exploring antiproliferative activities. Studies on pyridine linked thiazole derivatives have shown promising anticancer activity, suggesting the chemical framework's potential in developing cancer therapeutics (Alqahtani & Bayazeed, 2020).

Exploration of Fluorogenic Dyes

Research into the oxidation of certain imidazolone derivatives with selenium dioxide to form six-membered imide rings indicates the possibility of using similar compounds as fluorogenic dyes. This suggests potential applications in biochemical assays and imaging (Zaitseva et al., 2020).

Inhibition of Human ACAT-1

Compounds within the same family have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), highlighting their potential for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial and Insecticidal Applications

Synthesis and assessment of heterocycles incorporating this compound have shown significant antimicrobial and insecticidal properties, demonstrating its potential in developing new agrochemicals and antibiotics (Fadda et al., 2017).

Properties

IUPAC Name

N-[(3S,4R)-1-(3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carbonyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-11-6-7-25-17(8-11)23-18(19(25)21)20(27)24-9-14(15(10-24)22-13(3)26)16-5-4-12(2)28-16/h4-8,14-15H,9-10H2,1-3H3,(H,22,26)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCILUXRWWUCUFC-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)F)C(=O)N3CC(C(C3)NC(=O)C)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)F)C(=O)N3C[C@H]([C@@H](C3)NC(=O)C)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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